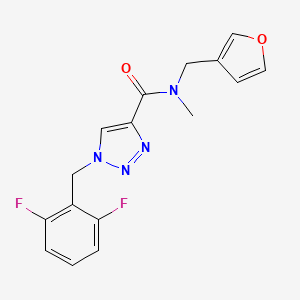![molecular formula C20H15N3O4 B5501322 N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)
N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves multi-step chemical processes, starting from basic chemical precursors to the final product through cyclization, condensation, and other chemical reaction steps. These processes are characterized by their specificity in producing desired structural features in the final compound, such as the incorporation of methoxyphenyl groups (Rai et al., 2009; Taha et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of similar compounds, often determined using X-ray diffraction and computational methods like DFT calculations, reveals the three-dimensional arrangement of atoms within the molecule and their electronic properties. These analyses provide insights into the compound's reactivity, stability, and potential interactions with other molecules (Kumara et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving oxadiazole compounds can include various functional group transformations, intermolecular interactions, and reaction mechanisms that define their chemical behavior. The reactivity can be influenced by the nature of substituents on the oxadiazole ring, as well as the surrounding chemical environment (Kleier & Pilgram, 1987).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined experimentally and can be affected by the molecular structure and intermolecular forces present in the solid state (Rahmani et al., 2017).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, electrophilic/nucleophilic reactivity, and stability, are determined by the compound's molecular structure and electronic distribution. These properties influence the compound's interactions with other chemicals and its suitability for various chemical reactions and applications (Bentiss et al., 2002).
科学的研究の応用
Antiplasmodial Activities
N-acylated furazan-3-amines, related to the compound , have shown significant activity against different strains of Plasmodium falciparum, a parasite responsible for malaria. One study highlighted the impact of the acyl moiety on antiplasmodial activity and cytotoxicity, indicating that such compounds could have potential as antimalarial agents (Hermann et al., 2021).
Antidiabetic Potential
Derivatives similar to N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide have been synthesized and evaluated for antidiabetic activity. These compounds have shown promise in in vitro studies using the α-amylase inhibition assay, which is significant in diabetes management (Lalpara et al., 2021).
Anticancer Evaluation
Various studies have examined the anticancer properties of compounds structurally related to N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide. These studies have found that certain derivatives exhibit significant activity against various cancer cell lines, suggesting potential applications in cancer treatment (Salahuddin et al., 2014).
Antibacterial Activity
Compounds with a structure similar to the specified molecule have been evaluated for antibacterial activity. These studies indicate a potential for these compounds to be used as antibacterial agents, possibly addressing the need for new treatments against resistant bacteria (Aghekyan et al., 2020).
Electrochromic Applications
Research has also focused on the electrochromic properties of related compounds. These materials could be significant in the development of advanced electronic and optoelectronic devices, including light-emitting diodes and displays (Constantin et al., 2019).
Corrosion Inhibition
Certain oxadiazole derivatives, related to N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide, have shown potential as corrosion inhibitors. This suggests their use in protecting metals like steel against corrosion in industrial applications (Bouklah et al., 2006).
特性
IUPAC Name |
N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c1-25-16-9-7-13(8-10-16)20-22-18(23-27-20)14-4-2-5-15(12-14)21-19(24)17-6-3-11-26-17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOYTBXATDZSGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(methoxymethyl)-N-[3-(methylthio)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5501241.png)
![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)
![N-(5-methylisoxazol-3-yl)-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5501254.png)
![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5501276.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)
![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)
![N-[(tert-butylamino)(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5501309.png)
![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![5-[4-(dimethylamino)phenyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501336.png)
![2-(4-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5501349.png)